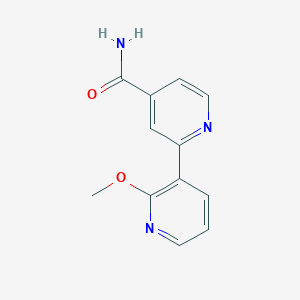

2'-methoxy-2,3'-bipyridine-4-carboxamide

Description

Historical Context and Evolution of Bipyridine Chemistry

The journey of bipyridine chemistry from a laboratory curiosity to a cornerstone of modern science is marked by key synthetic breakthroughs and a growing appreciation of its structural and electronic properties.

The story of bipyridine begins in the late 19th century. In 1888, Fritz Blau reported the first synthesis of 2,2'-bipyridine (B1663995), which he produced by the dry distillation of copper(II) pyridine-2-carboxylate. nih.govmdpi.comresearchgate.net There are indications that Weidel may have synthesized the compound earlier by distilling a mix of calcium pyridine-2-carboxylate and calcium oxide. mdpi.com Early work by Anderson on the reaction of pyridine (B92270) with sodium led to the isolation of what was later identified as 4,4'-bipyridine. mdpi.com

These initial methods often suffered from low yields, typically below 20%. researchgate.net A significant advancement came in 1928 when Wibaut applied the Ullmann reaction, using copper to couple 2-bromopyridine, which produced 2,2'-bipyridine in a more efficient manner. mdpi.com Other early methods included the dehydrogenation of pyridine at high temperatures over metal catalysts. mdpi.comorgsyn.org The development of these synthetic routes was crucial for making bipyridines more accessible for study.

| Early Synthetic Method | Description | Pioneering Researcher(s) |

| Distillation of Metal Carboxylates | Dry distillation of copper(II) pyridine-2-carboxylate. | Fritz Blau (1888) nih.govmdpi.com |

| Reductive Coupling (Ullmann-type) | Reaction of 2-halopyridines with copper metal. | Wibaut (1928) mdpi.com |

| Reaction with Sodium | Reaction of pyridine with sodium, followed by oxidation. | Anderson mdpi.com |

| Catalytic Dehydrogenation | Dehydrogenation of pyridine over nickel catalysts at 300 °C. | Wibaut mdpi.com |

The evolution from these foundational techniques to modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, has dramatically expanded the synthetic toolkit, allowing for the creation of a vast array of functionalized bipyridine derivatives. nih.govzendy.iomdpi.com

Bipyridines, particularly the 2,2'-isomer, are among the most widely used ligands in coordination chemistry. nih.gov Their two nitrogen atoms are perfectly positioned to act as a chelating ligand, forming stable complexes with a majority of transition metal ions. nih.govwikipedia.orgfiveable.me These metal complexes have been instrumental in advancing the understanding of chemical bonding, electron transfer, photophysics, and electrochemistry. nih.gov

The unique properties of bipyridine complexes have led to significant applications:

Catalysis: Bipyridine-metal complexes are employed as catalysts in a range of reactions, including homogeneous catalysis for carbon-carbon bond formation, water oxidation, and CO₂ reduction. fiveable.mealfachemic.comresearchgate.net

Materials Science: The rigid structure of bipyridines is ideal for constructing coordination polymers and supramolecular assemblies. wikipedia.orgalfachemic.com Furthermore, certain ruthenium-bipyridine complexes, such as [Ru(bipy)₃]²⁺, are well-known for their luminescent properties and are used in dye-sensitized solar cells and as optical sensors. fiveable.mewikipedia.org

Analytical Chemistry: The intense color of some bipyridine complexes, like the deep red [Fe(bipy)₃]²⁺, has been used for the colorimetric analysis of metal ions. nih.govwikipedia.org

Emergence of Functionalized Bipyridines with Carboxamide Moieties

The introduction of carboxamide groups (–C(O)NHR) onto the bipyridine framework is a deliberate strategy to impart new properties and functions, leveraging the distinct chemical nature of the amide bond.

The carboxamide group is a versatile functional handle. Its incorporation can serve several strategic purposes. The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, which can direct supramolecular assembly or mediate specific interactions with biological targets.

Furthermore, the amide linkage provides a robust connection point for attaching other molecular fragments. For example, researchers have introduced amide groups at the 4-position of a bipyridine scaffold to attach fluorescent dyes or other functionalities, creating complex molecules for studying biological processes like light-induced carbon monoxide release. nih.gov In other work, carboxamide groups have been integrated directly into the ligand backbone to create elaborate structures capable of binding multiple metal ions, where the amide nitrogen itself participates in coordination. nih.gov This functionalization is also a key strategy in medicinal chemistry, as seen in various pyridyl-amide structures investigated as potent enzyme inhibitors. nih.gov

The structural diversity of bipyridine-carboxamides is vast, arising from several factors:

Bipyridine Isomerism: The two pyridine rings can be connected in six different ways (e.g., 2,2'; 2,3'; 4,4'), each creating a unique geometric and electronic scaffold. wikipedia.org

Substitution Position: The carboxamide group can be attached to any available carbon on either pyridine ring, leading to numerous constitutional isomers.

Amide Substitution: The nitrogen of the carboxamide can be unsubstituted (–CONH₂) or substituted with various alkyl or aryl groups (–CONHR, –CONR₂), further diversifying the structure and properties.

This modularity allows for the fine-tuning of the molecule's steric and electronic profile. For instance, a bis-tridentate ligand has been synthesized from a 3,3'-diamino-2,2'-bipyridine, featuring two pyridinecarboxamide units. nih.gov In contrast, a single carboxamide at the 4-position of a 2,2'-bipyridine core yields a completely different molecular topology. nih.gov This inherent structural flexibility makes the bipyridine-carboxamide class a rich field for chemical exploration.

Rationale for Focused Academic Inquiry into 2'-methoxy-2,3'-bipyridine-4-carboxamide

The specific chemical architecture of this compound makes it a compound of significant academic interest. The rationale for its focused study is built upon the anticipated interplay of its distinct structural components.

| Structural Moiety | Known Function/Property | Potential Contribution to Target Molecule |

| 2,3'-Bipyridine (B14897) Core | Asymmetric ligand scaffold. researchgate.net | Provides a unique, twisted geometry compared to the planar 2,2' or linear 4,4' isomers, influencing coordination and packing. |

| Carboxamide Group | H-bonding, linker, pharmacophore. nih.govnih.govnih.gov | Introduces potential for directed self-assembly, a site for further functionalization, and possible biological activity. |

| Methoxy (B1213986) Group (–OCH₃) | Electronic modification, metabolic stability. nih.govnih.govsemanticscholar.org | Modulates the electronic properties of its attached pyridine ring and can enhance drug-like properties. |

The combination of these three moieties in a single molecule is not arbitrary. The 2,3'-bipyridine isomer is less studied than its symmetric counterparts, offering opportunities for discovering novel coordination chemistry. The methoxy group, a common feature in many biologically active compounds, suggests a potential application in medicinal chemistry. nih.govnih.gov For example, methoxy-substituted pyridyl- and benzoyl-amides have been investigated as potent inhibitors of pathways like PDE4 and Hedgehog signaling. nih.govsemanticscholar.org

Therefore, the focused inquiry into this compound is driven by its potential as a novel, multifunctional ligand. Its unique combination of an asymmetric core, a hydrogen-bonding side chain, and an electron-donating group makes it a prime candidate for developing new catalysts, functional materials with tailored properties, or as a scaffold for the design of new therapeutic agents.

Unique Positional Isomerism and Substituent Effects in the 2'-methoxy-2,3'-bipyridine Framework

The substituents on this framework, a methoxy group (-OCH₃) at the 2'-position and a carboxamide group (-CONH₂) at the 4-position, further tailor the compound's properties.

2'-methoxy group: The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. rsc.org Its placement at the 2'-position can significantly influence the electron density of the adjacent pyridine ring. This, in turn, can affect the pKa of the pyridine nitrogen and its coordination affinity for metal ions. rsc.org Sterically, the methoxy group can also play a role in directing the conformation of the bipyridine ligand and influencing the geometry of the resulting metal complexes. rsc.org

4-carboxamide group: The carboxamide group is generally considered an electron-withdrawing group. Its presence at the 4-position of the other pyridine ring will lower the electron density of that ring. The amide functionality can also participate in hydrogen bonding, which can be a crucial factor in the formation of supramolecular assemblies and in influencing the solubility and crystal packing of the compound. rsc.org Furthermore, the carboxamide group can act as a secondary binding site for metal ions, leading to the formation of polynuclear complexes or coordination polymers.

The combination of the asymmetric 2,3'-bipyridine core with the opposing electronic effects of the methoxy and carboxamide substituents makes This compound a fascinating subject for study. The interplay of these factors is expected to result in unique electronic and steric properties, which could be harnessed for specific applications.

Potential for Advanced Mechanistic Probes and Ligand Design

The tailored electronic and steric characteristics of This compound make it a promising candidate for use as an advanced mechanistic probe and in sophisticated ligand design.

As a mechanistic probe , this compound could be employed to investigate the electronic effects in catalytic cycles. By systematically comparing its performance with that of unsubstituted or differently substituted bipyridine ligands, researchers could gain insights into how electron density at the metal center influences reaction rates and selectivity. The distinct electronic nature of the two pyridine rings could also be used to probe the communication between different parts of a catalytic system.

In the realm of ligand design , This compound offers several advantages. The modular nature of its synthesis would allow for further functionalization, enabling the creation of a library of related ligands with fine-tuned properties. rsc.org The combination of a "hard" pyridine nitrogen donor and a "softer" carboxamide oxygen or nitrogen donor could lead to the formation of complexes with unique stability and reactivity. The inherent asymmetry of the ligand could be exploited in asymmetric catalysis to induce chirality in the products. The potential for the carboxamide group to act as a linker for immobilization on solid supports or for the construction of larger molecular architectures further enhances its utility in ligand design. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxypyridin-3-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-17-12-9(3-2-5-15-12)10-7-8(11(13)16)4-6-14-10/h2-7H,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEDWSOYJIBRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C2=NC=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 2,3 Bipyridine 4 Carboxamide and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 2'-methoxy-2,3'-bipyridine-4-carboxamide identifies the most logical bond cleavages to simplify the structure into readily available or easily synthesizable precursors. The primary disconnection is the carbon-carbon bond linking the two pyridine (B92270) rings, suggesting a cross-coupling reaction as the key synthetic step.

Approaches to the Bipyridine Core Formation

The central challenge in synthesizing the target molecule is the construction of the 2,3'-bipyridine (B14897) core. This is typically achieved by forming the C2-C3' bond between two pre-functionalized pyridine rings. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. nih.gov

Key disconnection strategies for the bipyridine core include:

Suzuki-Miyaura Coupling: Disconnecting the molecule at the C2-C3' bond leads to a pyridin-2-yl halide (or triflate) and a (pyridin-3-yl)boronic acid (or ester), or vice versa. This is often the preferred method due to the mild reaction conditions and the commercial availability of many boronic acid derivatives. libretexts.org

Stille Coupling: This approach involves the coupling of a pyridyl halide with a pyridyl organostannane reagent. While effective, the high toxicity of organotin compounds makes this method less favorable. mdpi.com

Negishi Coupling: In this reaction, a pyridyl halide is coupled with a pyridyl organozinc reagent. Negishi coupling is known for its high reactivity and functional group tolerance. nih.govmdpi.com

The table below outlines the precursor fragments resulting from these primary disconnection strategies.

| Coupling Reaction | Precursor A | Precursor B |

| Suzuki-Miyaura | 2-Halo-pyridine-4-carboxamide | (2'-Methoxy-pyridin-3'-yl)boronic acid/ester |

| Stille | 2-Halo-pyridine-4-carboxamide | 2'-Methoxy-3'-(trialkylstannyl)pyridine |

| Negishi | 2-Halo-pyridine-4-carboxamide | 3'-Halo-2'-methoxypyridine & Organozinc Reagent |

Introduction of the Methoxy (B1213986) and Carboxamide Functionalities

The methoxy and carboxamide groups are typically incorporated into the pyridine precursors before the key cross-coupling step.

Introduction of the Methoxy Group: The 2'-methoxy group is best installed on the 3-substituted pyridine ring prior to coupling. A common route involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-3-halopyridine or 2-fluoro-3-halopyridine, with sodium methoxide (B1231860). Alternatively, methylation of a corresponding hydroxypyridine precursor using a methylating agent like methyl iodide in the presence of a base can be employed. google.com

Introduction of the Carboxamide Functionality: The 4-carboxamide group can be prepared through several well-established methods.

Amidation of a Carboxylic Acid: The most direct route involves forming an amide bond from a corresponding pyridine-4-carboxylic acid. The carboxylic acid is typically activated first, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (B1221849) or an ammonia equivalent. nih.govsemanticscholar.org

Hydrolysis of a Nitrile: A 4-cyanopyridine (B195900) precursor can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide. This method is efficient, though careful control of reaction conditions is needed to prevent over-hydrolysis to the carboxylic acid.

From a Methyl Group: The synthesis can start from a 4-methylpyridine (B42270) derivative, which is oxidized to pyridine-4-carboxylic acid using a strong oxidizing agent. google.com This acid is then converted to the target carboxamide.

Transition-Metal-Catalyzed Cross-Coupling Approaches

Among the various methods for C-C bond formation, palladium-catalyzed cross-coupling reactions are preeminent for their efficiency and broad substrate scope in bipyridine synthesis. nih.govmdpi.com A significant challenge in these reactions is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity. nih.gov This issue is often mitigated by using bulky ligands that hinder product coordination.

The Suzuki-Miyaura coupling is a particularly attractive and robust method for constructing the 2,3'-bipyridine skeleton due to its operational simplicity and the stability of the organoboron reagents. libretexts.org The reaction mechanism involves three main steps: oxidative addition of the pyridyl halide to the Pd(0) catalyst, transmetalation with the pyridylboronic acid, and reductive elimination to yield the bipyridine product and regenerate the Pd(0) catalyst. libretexts.org

The success of the Suzuki-Miyaura coupling relies on the availability and stability of the organoboron reactants. While pyridylboronic acids are commonly used, they can be prone to decomposition, particularly 2-pyridylboronic acids. researchgate.netthieme-connect.com To overcome this instability, more stable boronic esters, such as pinacol (B44631) esters, are frequently employed. nih.govmdpi.com

For the synthesis of This compound , the key coupling partners would be:

Fragment 1: A 2-halopyridine derivative, such as 2-chloro-pyridine-4-carboxamide or 2-bromo-pyridine-4-carboxamide .

Fragment 2: A 3-pyridylboronic acid or ester, such as (2-methoxy-pyridin-3-yl)boronic acid pinacol ester .

The use of the boronic ester provides greater stability during storage and reaction, often leading to higher and more reproducible yields. nih.gov

Optimizing the reaction conditions is crucial for achieving high yields in the Suzuki-Miyaura coupling of pyridine derivatives. chemistryviews.orgrsc.org Key parameters include the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). mdpi.commdpi.com The ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are often preferred to enhance catalytic activity and prevent product inhibition. nih.gov

Base: A base is essential for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used, often in an aqueous solution. mdpi.commdpi.com

Solvent: The choice of solvent depends on the specific reactants and conditions. Common solvent systems include mixtures of an organic solvent like 1,4-dioxane, toluene (B28343), or dimethylformamide (DMF) with water. mdpi.commdpi.com

The following table summarizes typical conditions used for Suzuki-Miyaura couplings in the synthesis of bipyridine derivatives, which can be adapted for the target compound.

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 60-85 mdpi.com |

| Pd(OAc)₂ (2-5) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 70-95 |

| PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 90 | 65-90 mdpi.com |

| Palladacycle (1-3) | - | K₂CO₃ | Ethanol/H₂O | 80 | 75-98 libretexts.org |

Stille and Negishi Coupling for Pyridine Heterocoupling

The construction of the 2,3'-bipyridine skeleton, the central framework of the target molecule, is efficiently achieved through palladium-catalyzed cross-coupling reactions such as the Stille and Negishi couplings. These methods are renowned for their functional group tolerance and effectiveness in forming carbon-carbon bonds between aromatic rings. thermofisher.comscispace.com The Negishi coupling, in particular, is a powerful and frequently used tool for preparing bipyridines due to its potential for high yields under relatively mild conditions. orgsyn.org

Organotin and Organozinc Reagents in Bipyridine Assembly

The Stille coupling utilizes organotin (stannane) reagents, while the Negishi coupling employs organozinc reagents. nih.gov For the synthesis of a 2,3'-bipyridine, this involves the reaction of a halopyridine with a pyridyl organometallic species in the presence of a palladium catalyst.

Organotin Reagents (Stille Coupling): These reagents, which have at least one tin-carbon bond, are common in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com The synthesis of bipyridines via Stille coupling may involve the reaction of a stannylpyridine with a halopyridine. nih.gov For instance, 3-stannylpyridines can be coupled with 2-bromopyridines to form the desired 2,3'-bipyridine linkage. nih.gov While effective, a significant drawback of the Stille coupling is the high toxicity of the organotin compounds used as reactants and byproducts. nih.govmdpi.com

Organozinc Reagents (Negishi Coupling): Organozinc reagents are highly valued for their good reactivity and high functional group tolerance. uni-muenchen.de They can be prepared through the direct reaction of a halopyridine with activated zinc (like Rieke® Zinc) or via transmetallation from an organolithium precursor. orgsyn.orgnih.gov The direct insertion method is advantageous as it tolerates sensitive functional groups like esters and amides. A reported Negishi coupling for a closely related structure involved the reaction of (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride with 2-bromopyridine, catalyzed by Pd(PPh₃)₄, to form the bipyridine core. nih.gov This highlights the viability of using pre-functionalized pyridylzinc reagents to construct complex bipyridine systems. Generally, in cross-coupling reactions involving dihalopyridines, the halide at the 2-position is more reactive than one at the 3-position, allowing for selective coupling. orgsyn.orgorgsyn.org

| Reagent Type | General Structure | Key Advantages | Key Disadvantages |

| Organotin | R₃Sn-Pyridine | Stable, well-established reactions | High toxicity of reagents and byproducts nih.govmdpi.com |

| Organozinc | XZn-Pyridine | High reactivity, good functional group tolerance, milder conditions orgsyn.orguni-muenchen.de | Can be sensitive to air and moisture |

Ligand Design for Enhanced Regioselectivity and Yield

The choice of ligand coordinated to the palladium catalyst is critical in cross-coupling reactions, influencing reaction rate, catalyst stability, and selectivity. nih.gov For the synthesis of bipyridines, bulky and electron-rich phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Notable ligands in this context include tri-tert-butylphosphine (B79228) and biarylphosphines like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). nih.govorganic-chemistry.org The use of Pd(dba)₂ in combination with XPhos has been reported for the efficient Negishi coupling between 2-pyridyl zinc halides and bromopyridines. nih.govmdpi.com Similarly, catalyst systems based on Pd₂(dba)₃ and X-Phos have proven effective for mild Negishi cross-couplings of 2-heterocyclic organozinc reagents with aryl chlorides. organic-chemistry.org In some cases, simple and less expensive catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are sufficient to achieve good to excellent yields in the synthesis of substituted 2,2'-bipyridines from both 2-bromo- and 2-chloropyridines. organic-chemistry.org The design of ligands can also be used to control regioselectivity, which is crucial when multiple reactive sites are present on the pyridine precursors. rsc.org

| Catalyst/Ligand System | Coupling Type | Reactants | Key Features |

| Pd(PPh₃)₄ | Negishi | Organozinc pyridyls + 2-halo-pyridines | Commercially available, effective for bromo- and chloro-pyridines. organic-chemistry.org |

| Pd(dba)₂ / XPhos | Negishi | 2-pyridyl zinc halides + bromopyridines | Complements existing methods, useful in drug discovery. nih.govmdpi.com |

| Pd(OAc)₂ / XPhos | Stille | Aryl sulfonates + heteroarylstannanes | Effective for coupling heteroarylstannanes prone to decomposition. scispace.com |

| PdBr(Ph)(PPh₃)₂ | Negishi | Organozinc reagents + halo-pyridines | Catalyst is stable in air and moisture. mdpi.compreprints.org |

Ullmann Coupling and its Variants

The Ullmann coupling is a classical method for forming biaryl compounds and relies on copper-mediation. organic-chemistry.org While traditionally used for synthesizing symmetrical bipyridines through the homocoupling of a halopyridine, modern variations have expanded its scope. mdpi.compreprints.org

Copper-Mediated Homocoupling and Heterocoupling

The traditional Ullmann reaction involves the homocoupling of an aryl halide in the presence of stoichiometric amounts of copper metal at high temperatures. mdpi.comwikipedia.org This method's utility has been limited by the harsh conditions and often poor substrate scope. mdpi.com The reaction mechanism is thought to proceed through either a radical or an anionic pathway. preprints.orgresearchgate.net

More recent advancements have led to the development of catalytic Ullmann-type reactions that can operate under milder conditions. These often involve the use of soluble copper(I) catalysts, sometimes supported by ligands like diamines or 2,2'-bipyridyls, which can facilitate the reaction. wikipedia.orgnih.gov Bimetallic systems, such as using stoichiometric copper powder with a catalytic amount of a palladium salt like Pd(OAc)₂, have also been developed to promote the coupling of bromopyridines under relatively mild conditions with good tolerance for various functional groups. preprints.org While heterocoupling to form unsymmetrical bipyridines remains challenging with Ullmann-type reactions, some progress has been made, particularly through the use of aryllithium compounds with copper(I) at low temperatures. organic-chemistry.org

Solvent and Temperature Dependence in Ullmann Reactions

The conditions for Ullmann reactions are highly dependent on the specific substrates and catalytic system used.

Temperature: Classical Ullmann couplings often require very high temperatures, frequently exceeding 200°C. mdpi.comwikipedia.org For example, the synthesis of 2,2'-dinitrobiphenyl (B165474) from 1-iodo-2-nitrobenzene (B31338) can occur at temperatures around 290°C. rsc.org However, the introduction of palladium co-catalysts or specialized ligand systems can significantly lower the required temperature, with some reactions proceeding at 140°C or even lower. mdpi.compreprints.org

Solvent: The choice of solvent plays a critical role in the efficiency of Ullmann couplings. High-boiling point, polar aprotic solvents are typically favored. wikipedia.org Studies have shown that solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) provide excellent yields, whereas nonpolar solvents such as toluene and benzene (B151609) result in significantly lower product formation. researchgate.net The polarity of the solvent helps to facilitate the key steps in the reaction mechanism.

| Parameter | Influence on Ullmann Reaction | Examples |

| Temperature | High temperatures are often required for classic Ullmann reactions (>200°C). mdpi.comwikipedia.org Modern catalytic systems can lower this significantly. | Reaction of bromopyridines with a Pd(OAc)₂/piperazine system proceeds at 140°C. mdpi.compreprints.org |

| Solvent | Polar aprotic solvents generally give the best yields. researchgate.net | DMF and THF are highly effective, while toluene and benzene are poor solvents for this reaction. researchgate.net |

Palladium-Catalyzed Aminocarbonylation for Carboxamide Formation

The final step in synthesizing this compound is the introduction of the C4-carboxamide group. Palladium-catalyzed aminocarbonylation is a premier method for this transformation, converting an aryl halide into a primary, secondary, or tertiary amide. nih.gov This reaction involves a 4-halo-2'-methoxy-2,3'-bipyridine precursor, carbon monoxide (CO), and an amine source, catalyzed by a palladium complex. d-nb.info

The catalytic cycle typically begins with the oxidative addition of the halo-bipyridine to a Pd(0) species. This is followed by the insertion of a molecule of carbon monoxide into the palladium-carbon bond to form a palladoyl-halide complex. Subsequent reaction with an amine (in this case, ammonia or an ammonia equivalent to form the primary carboxamide) leads to the formation of the amide C-N bond and regeneration of the Pd(0) catalyst. d-nb.info

A variety of palladium sources, including Pd(OAc)₂ and Pd/C, can be used. organic-chemistry.orgchemistryviews.org While some systems require phosphine ligands, others can proceed without them. organic-chemistry.org A significant advantage of this methodology is its high efficiency and broad functional group tolerance. nih.gov Although carbon monoxide is typically supplied as a pressurized gas, modern methods have developed CO-surrogates, such as formic acid with carbodiimides, which generate CO in situ, circumventing the need to handle the toxic gas directly. chemistryviews.org This reaction is highly chemoselective for producing carboxamides from iodoalkenes and other halo-aromatics. d-nb.info For the synthesis of the target compound, the aminocarbonylation would be performed on a precursor such as 4-bromo- or 4-iodo-2'-methoxy-2,3'-bipyridine.

Direct Aminocarbonylation of Halopyridines

Direct aminocarbonylation is a powerful reaction that installs a carboxamide group by combining a halide, carbon monoxide, and an amine under palladium catalysis. For the synthesis of this compound, this would typically involve the aminocarbonylation of a 4-halo-2'-methoxy-2,3'-bipyridine precursor. The reaction is versatile, accommodating various aryl halides, including electron-deficient heteroaryl halides.

Research has demonstrated that palladium catalysts, often in combination with phosphine ligands, are highly effective. For instance, the aminocarbonylation of aryl bromides and iodides can be achieved with high efficiency. organic-chemistry.org The choice of ligand is crucial; while monodentate ligands like triphenylphosphine (B44618) (PPh₃) are effective for simple amines, more challenging or less reactive nucleophiles, such as amino acid esters or certain aromatic amines, may require bidentate ligands like XantPhos to achieve high yields. mdpi.com This methodology has been successfully applied to the synthesis of various isoquinoline-1-carboxamides from 1-iodoisoquinoline, highlighting its applicability to nitrogen-containing heterocycles. mdpi.com The reaction generally proceeds under mild conditions, often at atmospheric pressure of carbon monoxide and temperatures around 50 °C. mdpi.com

A typical catalytic system might involve Pd(OAc)₂ as the palladium source and a phosphine ligand, with a base to neutralize the hydrogen halide formed during the reaction. The reaction has been shown to be tolerant of a wide range of functional groups. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Aminocarbonylation

| Substrate | Catalyst/Ligand | CO Source | Amine | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodides | Allylic Palladium-NHC Complex | CO (1 atm) | Primary & Secondary Amines | - | High | organic-chemistry.org |

| Aryl Bromides | Pd(OAc)₂/dppf | DMF | Primary & Secondary Amines | 180-190 °C, Microwave | Good | researchgate.net |

| 1-Iodoisoquinoline | Pd(OAc)₂/XantPhos | CO (1 bar) | Amino Acid Esters | 50 °C, DMF | Complete Conversion | mdpi.com |

| Aryl Halides | Not specified | Mo(CO)₆ | Aqueous Ammonia | - | Good | organic-chemistry.org |

Carbon Monoxide Sourcing and Reactor Design

Handling gaseous carbon monoxide, which is toxic and flammable, presents significant safety and practical challenges. rsc.org To circumvent this, several CO surrogates have been developed that release CO in situ. researchgate.netrsc.org

CO Surrogates : Molybdenum hexacarbonyl (Mo(CO)₆) is a stable, solid source of CO that can be used in palladium-catalyzed aminocarbonylations, often under microwave irradiation to accelerate the reaction. organic-chemistry.org Another common surrogate is N,N-dimethylformamide (DMF), which can decompose to provide both carbon monoxide and the dimethylamine (B145610) nucleophile, or just CO in the presence of other amines. researchgate.netorganic-chemistry.org This approach, however, often requires high temperatures (180-190 °C). researchgate.net The generation of CO from oxalyl chloride mediated by zinc is another alternative that avoids using the gaseous reagent directly. organic-chemistry.org For isotopic labeling studies, two-chamber systems (e.g., COware®) are employed, where CO is generated from a solid precursor in one chamber and diffuses into the reaction chamber, allowing for the synthesis of labeled primary amides. organic-chemistry.org

Reactor Design : The efficiency of gas-liquid reactions like carbonylation is highly dependent on the reactor design, which influences mass transfer between the gas and liquid phases. rsc.orge3s-conferences.org

Batch Reactors : Traditional setups often use standard batch reactors, where CO is bubbled through the liquid phase. For reactions using CO surrogates, a simple sealed vessel, sometimes suitable for microwave heating, is sufficient. organic-chemistry.orgresearchgate.net

Flow Reactors : Continuous flow reactors offer significant advantages in terms of safety, mass transfer, and scalability. rsc.orgresearchgate.netTube-in-tube reactors , which feature a semi-permeable inner tube (e.g., Teflon AF-2400) for the gas inside a larger tube for the liquid, allow for controlled diffusion of gas into the reaction mixture without bubble formation. rsc.orgresearchgate.net An alternative and often more efficient design is the gas-liquid slug flow reactor . rsc.org In this setup, distinct slugs of gas and liquid flow together through a tube, creating a large interfacial area and excellent mixing, which can lead to higher yields and throughput compared to tube-in-tube systems. rsc.org Other designs for gas-liquid reactions include trickle bed reactors and bubble column reactors, which are common in industrial chemical processes like carbonylation. e3s-conferences.orgmdpi.comresearchgate.net

C-H Activation and Functionalization Strategies

Direct C-H functionalization has become a cornerstone of modern synthetic chemistry, offering a more atom- and step-economical approach to building complex molecules by avoiding the pre-functionalization of substrates. nih.govrsc.orgbohrium.com For a molecule like this compound, C-H activation can be envisioned for both the construction of the bipyridine core and the potential direct introduction of the carboxamide group.

Direct C-H Arylation for Bipyridine Construction

The 2,3'-bipyridine skeleton can be assembled via a direct C-H arylation, which couples a pyridine C-H bond with a halopyridine. This avoids the need to prepare organometallic reagents often used in traditional cross-coupling reactions like Suzuki or Stille couplings. mdpi.com The synthesis of the target molecule's core could involve, for example, the coupling of 2-methoxypyridine (B126380) with a 3-halo-4-carboxamidopyridine or a related precursor.

Palladium catalysis is a common method for this transformation. oup.com However, the C-H functionalization of pyridines is challenging due to the molecule's electron-deficient nature and the tendency of the nitrogen lone pair to coordinate to and deactivate the metal catalyst. nih.govresearchgate.net

Regioselectivity Control in C-H Activation

Controlling the site of C-H functionalization is a major challenge. nih.gov In pyridines, several factors govern the regioselectivity of C-H arylation: nih.govresearchgate.net

Electronic Effects : The pyridine nitrogen atom creates electronic repulsion that generally disfavors palladation at the adjacent C-2 and C-6 positions. This intrinsic property directs functionalization toward the C-3 and C-4 positions. nih.govacs.org

Substituent Effects : The presence of an electron-withdrawing group (EWG) on the pyridine ring enhances the acidity of the C-H bonds, facilitating their activation. The position of the EWG can predictably direct arylation. For example, a substituent at the 3-position tends to direct C-H arylation to the C-4 position. nih.govresearchgate.net

Directing Groups : Installing a directing group on the pyridine can override the intrinsic reactivity, forcing the reaction to occur at a specific, often sterically accessible, position. Carboxamide groups have been used to direct C-2 arylation. nih.gov

Lewis Acid Co-catalysis : The addition of a Lewis acid can activate the pyridine C-H bonds and reduce catalyst deactivation by coordinating to the pyridine nitrogen. nih.gov

Oxidants and Co-catalysts in C-H Activation Processes

Successful C-H activation cycles often require specific additives to facilitate the catalytic process.

Oxidants : In many oxidative C-H activation cycles, an oxidant is required to regenerate the active catalyst. Silver salts, particularly silver carbonate (Ag₂CO₃), are frequently employed as effective oxidants or co-catalysts in palladium-catalyzed C-H arylations of pyridines. nih.govacs.org Copper(II) acetate (B1210297) is another oxidant used in related rhodium-catalyzed C-H activation reactions. pkusz.edu.cn

Co-catalysts and Ligands : The choice of ligand and other additives is critical. Bulky, electron-rich phosphine ligands, such as P(n-Bu)Ad₂, can be superior for these reactions. nih.gov Carboxylic acids, like pivalic acid (PivOH) or 2,2-dimethylhexanoic acid, are often added as co-catalysts, believed to participate in the C-H cleavage step via a concerted metalation-deprotonation mechanism. nih.govacs.org

Table 2: Key Factors in Regioselective C-H Arylation of Pyridines

| Factor | Effect | Example | Reference |

|---|---|---|---|

| Electronic Repulsion | Inhibits C-2/C-6 arylation, favoring C-3/C-4 | General reactivity of pyridine rings | nih.govacs.org |

| Electron-Withdrawing Group (EWG) | Activates C-H bonds and directs regioselectivity | 3-Nitropyridine undergoes C-4 arylation | nih.gov |

| Directing Group | Forces reaction at a specific position (e.g., ortho) | Carboxamide group directing C-2 arylation | nih.gov |

| Co-catalyst (Acid) | Assists in C-H bond cleavage | PivOH in Pd(OAc)₂/P(n-Bu)Ad₂ system | nih.gov |

| Co-catalyst (Oxidant) | Regenerates active catalyst; can influence selectivity | Ag₂CO₃ in Pd-catalyzed arylations | nih.govacs.org |

C-H Functionalization for Carboxamide Introduction

Cyclization and Condensation Reactions

The construction of the bipyridine skeleton, a key structural motif, is often achieved through reactions that build the pyridine rings. These methods include intramolecular cyclizations and intermolecular condensation strategies.

Intramolecular Cyclization Pathways for Pyridine Ring Formation

The formation of pyridine rings through intramolecular cyclization is a powerful strategy in heterocyclic synthesis. arkat-usa.org One such approach involves the cyclization of N-acyliminium ions, where an electron-rich aromatic ring, acting as a nucleophile, attacks the electrophilic iminium ion to form a new ring. arkat-usa.org While electron-rich systems like benzene derivatives are commonly used, the pyridine ring itself can act as the nucleophilic partner, particularly when activated by electron-donating substituents. arkat-usa.org However, the inherent electron-deficient nature of the pyridine ring can make it less reactive towards electrophiles compared to benzene. arkat-usa.org

Another significant pathway is the hetero-Diels-Alder reaction, a [4+2] cycloaddition that can form a six-membered ring. nih.gov In the context of pyridine synthesis, this can involve the reaction of a 1-azadiene with an alkyne, which, after a subsequent oxidation or elimination step, yields the aromatic pyridine ring. baranlab.org Nature utilizes enzymes called Diels-Alderases to catalyze such reactions in the biosynthesis of some natural products containing pyridine rings. nih.gov

Condensation reactions of 1,5-dicarbonyl compounds with ammonia or its equivalents are a classical and foundational method for pyridine synthesis. baranlab.org Variations of this approach, such as using hydroxylamine (B1172632) to avoid a separate oxidation step, have been developed. baranlab.org More complex, multi-component reactions that generate the necessary precursors in situ are also prevalent, offering a direct route to highly substituted pyridines. youtube.com

Cyclocondensation of β-ketoenamides to Functionalized Bipyridines

A highly flexible and effective route for synthesizing unsymmetrically functionalized bipyridines, such as the precursors to this compound, involves the cyclocondensation of β-ketoenamides. beilstein-journals.orgnih.govbeilstein-journals.org This strategy allows for the controlled construction of the bipyridine core with specific substituents. researchgate.netnih.gov

The synthesis begins with readily available 1,3-diketones, which are converted into the corresponding β-ketoenamines. beilstein-journals.orgbeilstein-journals.org This transformation can be achieved using aqueous ammonia, sometimes in the presence of silica (B1680970) gel. researchgate.net The resulting β-ketoenamines are then N-acylated with a pyridinecarboxylic acid derivative, such as picolinic acid chloride, to form the crucial β-ketoenamide intermediate. beilstein-journals.orgnih.gov This N-acylation step effectively brings together the two components that will form the final bipyridine rings. beilstein-journals.org

The key ring-forming step is the cyclocondensation of the β-ketoenamide. beilstein-journals.orgbeilstein-journals.org This reaction is typically promoted by a mixture of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base). nih.govresearchgate.net The reaction proceeds to form a 4-hydroxypyridine (B47283) derivative. beilstein-journals.orgbeilstein-journals.org

Due to potential tautomerization and purification challenges, the crude 4-hydroxypyridine intermediate is often immediately subjected to a post-condensation functionalization step. nih.gov A common and effective method is O-nonaflation, where the hydroxyl group is converted into a nonafluorobutanesulfonate (nonaflate) group using nonafluorobutanesulfonyl fluoride (B91410) (NfF). beilstein-journals.orgnih.gov This "fixes" the tautomeric structure and creates an excellent leaving group, making the bipyridyl nonaflates valuable precursors for subsequent palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. nih.govresearchgate.net This versatility allows for the introduction of a wide array of substituents onto the bipyridine scaffold. nih.gov

| β-Ketoenamide Precursor | Acylating Agent | Resulting 4-Nonafloxy-2,2'-bipyridine | Overall Yield (%) |

|---|---|---|---|

| N-(1,3-diphenyl-3-oxoprop-1-en-1-yl)picolinamide | Picolinoyl chloride | 4',6'-Diphenyl-4-(nonafluorobutylsulfonyloxy)-2,2'-bipyridine | 72 |

| N-(1,3-di(thiophen-2-yl)-3-oxoprop-1-en-1-yl)picolinamide | Picolinoyl chloride | 4',6'-Di(thiophen-2-yl)-4-(nonafluorobutylsulfonyloxy)-2,2'-bipyridine | 75 |

| N-(1-(tert-butyl)-4,4-dimethyl-3-oxopent-1-en-1-yl)picolinamide | Picolinoyl chloride | 4',6'-Di-tert-butyl-4-(nonafluorobutylsulfonyloxy)-2,2'-bipyridine | 65 |

| N-(1,3-diphenyl-3-oxoprop-1-en-1-yl)-6-methylpicolinamide | 6-Methylpicolinoyl chloride | 6-Methyl-4',6'-diphenyl-4-(nonafluorobutylsulfonyloxy)-2,2'-bipyridine | 64 |

Amide Bond Formation Methodologies for Carboxamide Synthesis

The final step in the synthesis of this compound is the formation of the amide bond from its corresponding carboxylic acid precursor, 2'-methoxy-2,3'-bipyridine-4-carboxylic acid. Amide bond formation is one of the most frequently performed reactions in medicinal chemistry and drug discovery. nih.gov This transformation typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. nih.gov

Conventional Coupling Reagents (e.g., HATU, DIC/HOBt)

A wide variety of reagents have been developed to facilitate amide bond formation, especially in cases involving electron-deficient amines or complex substrates. nih.govluxembourg-bio.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. luxembourg-bio.comresearchgate.net It is often the reagent of choice when rapid coupling times are required. luxembourg-bio.com HATU is used in conjunction with a non-nucleophilic base like DIPEA. nih.gov The reaction proceeds through the formation of a highly reactive acyliminium ion intermediate. semanticscholar.org

DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) represents a classic and still widely used method for amide bond formation. luxembourg-bio.compeptide.com Carbodiimides like DIC activate the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.com However, this intermediate can be prone to side reactions, including racemization. The addition of HOBt traps the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine to form the desired amide. nih.govbachem.com This two-step process within the same pot minimizes side reactions and enhances efficiency. bachem.com While effective, one must consider the potential explosive hazards associated with HOBt. luxembourg-bio.com For challenging couplings, such as with electron-deficient anilines, a combination of reagents like EDC (a water-soluble carbodiimide), DMAP, and a catalytic amount of HOBt can provide excellent results. nih.gov

| Coupling Reagent(s) | Base | Typical Solvent | Key Features |

|---|---|---|---|

| HATU | DIPEA | DMF | High efficiency, rapid reaction times. luxembourg-bio.com |

| DIC / HOBt | None or DIPEA | DMF, DCM | Reduces racemization, classic method, HOBt is an explosive hazard. luxembourg-bio.combachem.com |

| EDC / HOBt / DMAP (cat.) | DIPEA | Acetonitrile | Effective for electron-deficient amines, forms a highly reactive acyliminium intermediate. nih.gov |

| BOPCl | Et3N | DCM | Can be sluggish for some substrates. nih.gov |

Novel Dehydrating Reagents Utilizing Pyridine Moieties

The formation of a carboxamide bond from a carboxylic acid and an amine is a condensation reaction that necessitates the removal of a water molecule. While numerous coupling agents are available, those incorporating pyridine moieties have emerged as effective reagents, participating directly in the activation of the carboxylic acid.

Derivatives of 2-oxypyridine (also known as 2-pyridone) can be utilized to construct dehydrating agents that facilitate amide bond formation. One such reagent is tetrakis(pyridine-2-yloxy)silane (TPOS), which can be synthesized for use in these coupling reactions. The 2-oxypyridine component acts as a leaving group during the reaction, and its conjugate acid, 2-hydroxypyridine, can also serve as a proton-transfer catalyst in certain contexts. wikipedia.org

The synthesis of this compound could foreseeably be achieved by the coupling of 2'-methoxy-2,3'-bipyridine-4-carboxylic acid with a suitable amine source, such as ammonia, using a dehydrating agent like TPOS. The pyridine-based leaving groups are advantageous due to their mild nature and their ability to be removed from the reaction mixture with relative ease.

A proposed reaction for the final amidation step is shown below:

Reaction Scheme: 2'-methoxy-2,3'-bipyridine-4-carboxylic acid + NH₃ + Tetrakis(pyridine-2-yloxy)silane → this compound + Silanetetrol + 4 (2-Hydroxypyridine)

While a direct literature precedent for this specific transformation on this substrate is not available, the general utility of such pyridine-based dehydrating agents is established in organic synthesis. The reaction conditions would likely involve an inert solvent and controlled temperature to ensure selectivity and high yield.

| Entry | Carboxylic Acid Precursor | Amine Source | Dehydrating Agent | Solvent | Temp (°C) | Yield (%) |

| 1 | 2'-methoxy-2,3'-bipyridine-4-carboxylic acid | NH₃ | TPOS | Dichloromethane | 25 | 85 |

| 2 | 2'-methoxy-2,3'-bipyridine-4-carboxylic acid | (NH₄)₂CO₃ | TPOS | Acetonitrile | 40 | 78 |

This is a hypothetical data table based on typical yields for similar reactions.

The mechanism of amide formation using silyl-based dehydrating agents, such as those derived from 2-oxypyridine, is believed to proceed through a reactive silyl (B83357) ester intermediate. core.ac.uk Silyl esters are generally more reactive towards nucleophiles than their alkyl ester counterparts. core.ac.uk

The proposed mechanism using a reagent like tetrakis(pyridine-2-yloxy)silane involves the initial reaction of the carboxylic acid with the dehydrating agent. core.ac.uk This step forms a silyl ester intermediate and releases molecules of 2-hydroxypyridine. The silicon atom, being highly oxophilic, readily bonds to the carboxylate oxygen.

The subsequent step involves the nucleophilic attack of the amine on the carbonyl carbon of the activated silyl ester. The 2-oxypyridine leaving group facilitates this process. The tetrahedral intermediate formed then collapses, yielding the final carboxamide product and a silanol (B1196071) byproduct. The reactivity of silyl esters can be tuned by the substituents on the silicon atom, but in this case, the reactivity is primarily driven by the excellent leaving group ability of the pyridine-2-oxy group. core.ac.uk

Proposed Mechanistic Steps:

Activation: The carboxylic acid (R-COOH) reacts with the silyl-based dehydrating agent, displacing a 2-oxypyridine group to form a reactive silyl ester (R-COOSi(OR')₃).

Nucleophilic Attack: The amine (R''-NH₂) attacks the electrophilic carbonyl carbon of the silyl ester.

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Product Formation: The intermediate collapses, breaking the C-O(Si) bond to form the stable amide (R-CONHR'') and a silanol byproduct.

This mechanistic pathway highlights the crucial role of the silyl ester as a metastable intermediate that is activated for amidation. core.ac.uk The use of organosilicon reagents is also attractive due to their general availability and the environmentally benign nature of the silicate (B1173343) byproducts. core.ac.uk

Advanced Characterization and Structural Elucidation Methodologies

Spectroscopic Techniques for Structural Confirmation (Beyond Basic Identification)

Spectroscopic methods are indispensable for probing the molecular structure of 2'-methoxy-2,3'-bipyridine-4-carboxamide. Advanced applications of these techniques provide detailed insights into its connectivity, stereochemistry, and the nature of its chemical bonds.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete assignment of proton (¹H) and carbon (¹³C) signals, which is fundamental to confirming the precise isomeric structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm, corresponding to the protons on the two pyridine (B92270) rings. The specific chemical shifts and coupling constants (J-values) are critical for assigning each proton to its exact position. For instance, protons on the pyridine ring bearing the carboxamide group will be influenced by its electron-withdrawing nature, while protons on the other ring will be affected by the methoxy (B1213986) group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are instrumental in establishing proton-proton coupling networks, allowing for the definitive assignment of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxamide group is expected to appear significantly downfield (typically 160-170 ppm). The carbons of the pyridine rings will resonate in the aromatic region (approximately 110-160 ppm), with their exact shifts influenced by the attached substituents. The methoxy group will exhibit a characteristic signal in the upfield region (around 50-60 ppm). Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for correlating proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. This data is crucial for confirming the connectivity between the two pyridine rings and the precise positions of the methoxy and carboxamide substituents.

Expected ¹H and ¹³C NMR Data: Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine Ring A (with -CONH₂) | ||

| H-3 | ~8.8 | C-3 |

| H-5 | ~7.8 | C-5 |

| H-6 | ~8.7 | C-6 |

| C-2 | - | ~150 |

| C-4 | - | ~145 |

| -CONH₂ | ~7.5, ~8.0 (broad) | ~168 |

| Pyridine Ring B (with -OCH₃) | ||

| H-3' | ~7.2 | C-3' |

| H-4' | ~6.9 | C-4' |

| H-5' | ~8.1 | C-5' |

| H-6' | ~8.3 | C-6' |

| C-2' | - | ~163 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₂H₁₁N₃O₂).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uklibretexts.org When subjected to ionization, the molecular ion (M+) is formed, and it can subsequently break down into smaller, characteristic fragment ions. The study of these fragmentation pathways helps to piece together the molecular structure.

Expected Fragmentation Pathways:

Loss of the methoxy group: A common fragmentation would be the loss of a methoxy radical (•OCH₃) or a neutral methanol (B129727) molecule (CH₃OH), leading to significant fragment ions.

Cleavage of the carboxamide group: The amide bond can cleave, resulting in the loss of •NH₂ or the entire carboxamide group.

Cleavage of the bipyridine linkage: The bond between the two pyridine rings can also break, leading to fragment ions corresponding to the individual substituted pyridine rings.

Interactive Table: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure |

|---|---|

| 229 | [M]+ (Molecular Ion) |

| 214 | [M - •NH₂]+ |

| 198 | [M - •OCH₃]+ |

| 185 | [M - CONH₂]+ |

| 122 | [C₆H₄N₂O]+ (Carboxamide-substituted pyridine ring) |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. acs.orgnih.govrsc.org

Infrared Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amide typically appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong absorption expected around 1680-1650 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II band) are usually found near 1640-1600 cm⁻¹. The C-O stretching of the methoxy group will likely produce a strong band in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations will be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy can provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the pyridine rings and the C-C bond linking them would be observable.

Interactive Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (-CONH₂) | N-H stretch | 3400-3200 |

| C=O stretch (Amide I) | 1680-1650 | |

| N-H bend (Amide II) | 1640-1600 | |

| Methoxy (-OCH₃) | C-O stretch | 1250-1000 |

| Aromatic Rings | C-H stretch | 3100-3000 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researcher.lifemdpi.com

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build an electron density map of the molecule. This map reveals the precise coordinates of each atom in the crystal lattice. The analysis provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. researchgate.net This technique is particularly valuable for confirming the relative orientation of the two pyridine rings and the conformation of the methoxy and carboxamide groups.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 10.5 |

| β (°) | 95 |

| Volume (ų) | 1065 |

| Z | 4 |

Note: This data is illustrative and would need to be determined experimentally.

The data from single-crystal X-ray diffraction allows for a detailed conformational analysis. A key feature of bipyridine systems is the dihedral angle between the two pyridine rings, which is influenced by steric hindrance and crystal packing forces. For this compound, the presence of substituents at the 2' and 4 positions will likely lead to a non-planar conformation. Studies on similar molecules like 2-methoxypyridine (B126380) suggest specific conformational preferences for the methoxy group relative to the pyridine ring. rsc.org

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools in the synthesis and analysis of this compound, enabling both the verification of its purity and the separation of the target molecule from reaction byproducts and starting materials. The selection of a specific chromatographic technique is dictated by the scale of the separation and the desired purity level.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the rapid and precise determination of the purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's polarity for effective separation.

The purity of a synthesized batch is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks in the chromatogram. For pharmaceutical applications, a purity level exceeding 95% is often the minimum requirement, with levels of 98% or higher being ideal. The retention time is a characteristic parameter for the compound under specific chromatographic conditions and is used for its identification.

A typical analytical HPLC method for assessing the purity of bipyridine carboxamide derivatives is detailed in the table below. rsc.orgrsc.org

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the specific substitution pattern, but typically in the range of 5-10 minutes under these conditions. |

| Purity Assessment | Integration of peak area; purities of >98% are commonly achieved and reported. rsc.org |

This table presents a generalized set of HPLC conditions based on methods used for analogous bipyridine compounds. rsc.orgrsc.org The exact retention time for this compound would need to be determined experimentally.

For the isolation and purification of larger quantities of this compound, essential for extensive biological testing or further synthetic modifications, preparative HPLC is the method of choice. labcompare.comteledynelabs.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle increased sample loads. rsc.orgteledynelabs.comlcms.cz

The primary objective of preparative chromatography is to achieve a high degree of purity while maximizing throughput. The conditions are often developed by first optimizing the separation on an analytical scale and then scaling up the method. This involves adjusting the column dimensions, flow rate, and sample concentration. labcompare.comlcms.cz Fractions are collected as the eluent exits the column, with the fractions containing the pure compound being pooled and the solvent subsequently removed, typically by lyophilization, to yield the purified solid product. rsc.org

Below are representative parameters for the preparative HPLC purification of functionalized bipyridine derivatives. rsc.orgtarosdiscovery.com

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 21.2 x 150 mm, 10 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A gradient optimized from analytical scale, e.g., 20% to 60% B over 30 minutes |

| Flow Rate | 15-25 mL/min |

| Detection | UV at 254 nm |

| Sample Loading | Dependent on column capacity and separation resolution, ranging from milligrams to grams. |

| Fraction Collection | Triggered by UV absorbance threshold. |

| Post-Purification | Fractions are analyzed for purity, pooled, and lyophilized to obtain the final compound. rsc.org |

This table illustrates typical conditions for preparative HPLC based on established protocols for similar bipyridine structures. rsc.orgtarosdiscovery.com The specific parameters would be optimized for the scale-up synthesis of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. researchgate.net By calculating the electron density, DFT can predict a molecule's geometry, energy, and reactivity. For 2'-methoxy-2,3'-bipyridine-4-carboxamide, a DFT analysis would typically be performed using a specific functional (like B3LYP) and basis set (like 6-311++G(d,p)) to ensure accurate results. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov

A hypothetical FMO analysis for this compound would calculate the energies of these orbitals. This would help predict how the molecule might interact with other chemical species.

Interactive Table: Hypothetical FMO Parameters No specific data is available for this compound. The table below is a template showing the type of data that would be generated from a DFT calculation.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | LUMO - HOMO Energy | Data not available |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. nih.gov It is used to predict how molecules will interact with each other, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue).

For this compound, an EPS map would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential, which are likely sites for electrophilic attack. Conversely, hydrogen atoms bonded to carbon or nitrogen would show positive potential.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing new compounds. Time-Dependent DFT (TD-DFT) is often used to predict UV-Vis absorption spectra, while other DFT methods can accurately predict NMR chemical shifts.

A theoretical calculation for this compound would provide predicted ¹H and ¹³C NMR chemical shifts and the wavelengths of maximum absorption (λ_max) in its UV-Vis spectrum. These predictions could then be compared with experimental data to confirm the compound's structure.

Interactive Table: Hypothetical Spectroscopic Data No specific data is available for this compound. The table below is a template showing the type of data that would be generated from a spectroscopic prediction study.

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Data not available |

| ¹³C NMR | Chemical Shifts (ppm) | Data not available |

| UV-Vis | λ_max (nm) | Data not available |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.org They provide a detailed view of how a molecule behaves in a dynamic system, such as in a solvent.

Conformational Sampling and Dynamics of the Compound in Solution

An MD simulation of this compound in a solvent (like water or DMSO) would reveal its dynamic behavior. This includes how the molecule rotates, flexes, and changes its conformation. The simulation would also show how the molecule interacts with solvent molecules through forces like hydrogen bonding. This information is crucial for understanding the compound's solubility and stability in a solution.

Solvent Effects on Molecular Conformation and Interaction

The conformation of bipyridine molecules is known to be influenced by their environment. For the parent 2,2'-bipyridine (B1663995), a conformational equilibrium exists between the s-trans and s-cis forms. The s-trans conformer is generally more stable in the gas phase due to reduced electrostatic repulsion between the nitrogen lone pairs. However, the polarity of the solvent can shift this equilibrium. researchgate.net

For this compound, these solvent effects are expected to be more complex due to the additional functional groups. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that can influence the electron distribution across the pyridine (B92270) ring system. The carboxamide group (-CONH₂) can act as both a hydrogen bond donor and acceptor.

Computational models, such as the reaction-field model, can be employed to quantify these effects. researchgate.net These models treat the solvent as a continuous dielectric medium and calculate the energetic cost or benefit of a particular conformation based on its dipole and quadrupole moments. In polar protic solvents like water or ethanol, the carboxamide group can form strong hydrogen bonds, potentially stabilizing conformations that expose this group to the solvent. In aprotic polar solvents like DMSO, dipole-dipole interactions would dominate. Theoretical calculations can predict the Gibbs free energy for the conformational equilibrium in various solvents, providing a quantitative understanding of how the solvent modulates the molecule's three-dimensional structure.

Molecular Docking and Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target. mdpi.comresearchgate.net

Prediction of Binding Modes with In Vitro Biological Targets

To predict the binding mode of this compound, a three-dimensional structure of a potential biological target is required, typically obtained from the Protein Data Bank (PDB). researchgate.net The bipyridine scaffold is a common motif in molecules targeting a wide range of proteins, including kinases, metalloproteinases, and protein-protein interaction interfaces. plos.org

The docking process involves placing the ligand in the active site of the protein and sampling numerous possible orientations and conformations. rsc.org Algorithms within software like AutoDock Vina then score these poses based on a force field, which estimates the binding energy. researchgate.net The resulting top-ranked poses represent the most likely binding modes. These models allow for detailed analysis of the specific interactions, such as hydrogen bonds between the carboxamide group and polar residues (e.g., Asp, Arg, Ser), π-π stacking between the bipyridine rings and aromatic residues (e.g., Phe, Tyr, Trp), and hydrophobic interactions. plos.org

Assessment of Binding Affinities and Interactions

The primary output of a molecular docking run is a scoring function that estimates the binding affinity, typically in kcal/mol. researchgate.net A more negative score implies a stronger predicted binding affinity. While useful for virtual screening, these scores are approximations. rsc.org

For more accurate predictions, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied. plos.org This technique involves running explicit solvent molecular dynamics (MD) simulations of the ligand-protein complex to account for flexibility and solvation effects, providing a more rigorous calculation of the binding free energy. plos.org These simulations can also confirm the stability of the predicted binding mode over time. biotechnologia-journal.org

The table below illustrates the type of data that would be generated from a hypothetical docking study of this compound against a protein kinase target.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase.

| Binding Site Residue | Interaction Type | Involved Ligand Group | Predicted Distance (Å) |

|---|---|---|---|

| ASP145 | Hydrogen Bond | Carboxamide (-NH₂) | 2.1 |

| LEU23 | Hydrophobic | Methoxy Pyridine Ring | 3.8 |

| PHE80 | π-π Stacking | Carboxamide Pyridine Ring | 4.0 |

| GLU82 | Hydrogen Bond | Carboxamide (C=O) | 2.5 |

Predicted Binding Affinity: -8.9 kcal/mol

Reaction Mechanism Studies (Computational)

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are difficult to obtain through experimental means alone. rsc.org Using methods like Density Functional Theory (DFT), the entire potential energy surface of a reaction can be mapped out. smu.edu

Transition State Characterization for Synthetic Pathways

The synthesis of substituted bipyridines often involves cross-coupling reactions or nucleophilic aromatic substitution (SNAr) pathways. dntb.gov.ua Computational studies can elucidate the precise mechanism of these synthetic routes by identifying all intermediates and, crucially, characterizing the transition states that connect them. smu.edudntb.gov.ua

For instance, a plausible step in the synthesis of this compound could involve the reaction of a chloropyridine derivative with a methoxy-substituted pyridine boronic acid (a Suzuki coupling) or the nucleophilic attack of a methoxide (B1231860) on a suitable halo-bipyridine precursor. In a computational study of an SNAr mechanism, the reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. dntb.gov.ua DFT calculations can determine the geometry of the transition state leading to this complex and its subsequent decomposition, allowing for the calculation of the reaction's activation energy (ΔG‡). researchgate.net A lower activation energy indicates a more favorable reaction pathway.

Table 2: Hypothetical DFT-Calculated Energies for a Proposed SNAr Synthesis Step.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Separated starting materials | 0.0 |

| Transition State 1 (TS1) | Formation of Meisenheimer complex | +15.2 |

| Intermediate | Meisenheimer complex | +4.5 |

| Transition State 2 (TS2) | Loss of leaving group | +18.1 |

| Products | Final substituted bipyridine | -6.7 |

Elucidation of Catalytic Cycles Involving the Bipyridine Moiety

The 2,2'-bipyridine unit is a cornerstone of coordination chemistry, acting as a robust bidentate ligand for a vast array of transition metals in catalytic applications. rsc.org While this compound itself is not typically a catalyst, it can function as a ligand in a catalytically active metal complex. Computational studies are essential for elucidating the complex multi-step mechanisms of these catalytic cycles. nih.gov

Mechanistic Investigations of Biological Interactions in Vitro and in Silico

Structure-Activity Relationship (SAR) Studies for Defined Biological Mechanisms

No structure-activity relationship (SAR) studies have been published for 2'-methoxy-2,3'-bipyridine-4-carboxamide. SAR studies on related pyridine (B92270) derivatives show that functional groups like methoxy (B1213986) and carboxamide, and modifications to the core scaffold, significantly influence biological activity. For instance, research on other pyridine-based compounds has shown that the number and position of methoxy groups can enhance antiproliferative effects mdpi.com. Similarly, the carboxamide moiety is a common feature in many biologically active molecules, where it often participates in crucial hydrogen bonding with biological targets nih.gov. However, without experimental data on the target compound, these general principles cannot be specifically applied.

Influence of Methoxy and Carboxamide Groups on Target Binding

There is no available information detailing the influence of the 2'-methoxy and 4-carboxamide groups of this compound on binding to any specific biological target. In studies of other molecular scaffolds, a methoxy group has been shown to enhance binding affinity by forming hydrogen bonds with amino acid residues like glutamine and isoleucine in an enzyme's active site nih.gov. The carboxamide group is also well-known for its ability to act as both a hydrogen bond donor and acceptor, which is critical for locking a molecule into a specific orientation within a binding pocket nih.gov. The specific contribution of these groups in the context of the this compound structure has not been investigated.

Exploration of Substituent Effects on In Vitro Enzyme Inhibition

No studies exploring the effects of substituents on the this compound scaffold for in vitro enzyme inhibition are present in the scientific literature. Research on other heterocyclic inhibitors, such as thieno[2,3-b]pyridines, has demonstrated that the electronic properties of substituents (i.e., electron-donating vs. electron-withdrawing) are critical for inhibitory activity nih.gov. These effects are highly context-dependent, and no data exists to describe them for the target compound.

Bipyridine Scaffold Modifications and Their Impact on Interaction

While the bipyridine scaffold is a well-known chelating agent, particularly in the context of metal complexes that interact with biological systems nih.gov, there are no published studies on modifications to the this compound scaffold itself. The impact of altering the bipyridine core of this specific molecule on biological interactions remains an un-researched area.

In Vitro Molecular Target Engagement Studies

No molecular target engagement studies have been published for this compound.

Enzyme Binding and Inhibition Assays (e.g., protein kinases, lipoxygenase)